9-(2-Carboxi-2-cianovinil)julolidina

Descripción general

Descripción

Synthesis Analysis

Research on derivatives of 9-(2-carboxy-2-cyanovinyl)julolidine, such as the synthesis of novel 6-cyano-9-(aryl)-9H-purine derivatives via formamidine intermediates, demonstrates the compound's versatility in synthetic chemistry. These derivatives were synthesized through a multi-step process starting with diaminomaleonitrile, indicating a complex synthetic pathway that yields various structurally related compounds (Milad, Yahyazadeh, & Navabeh, 2012).

Molecular Structure Analysis

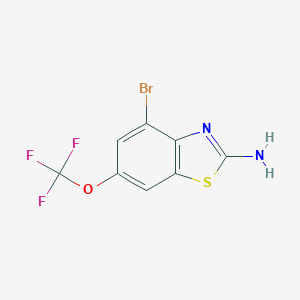

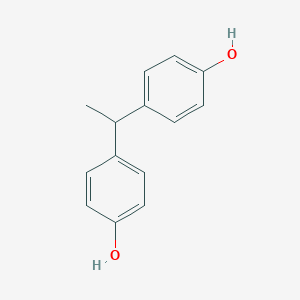

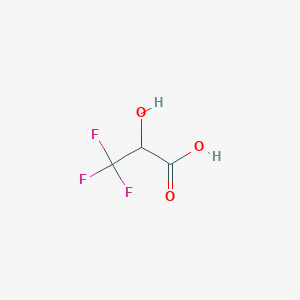

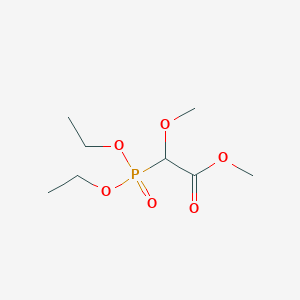

The molecular structure of solvated 9-(2-carboxy-2-cyanovinyl)julolidine has been elucidated through crystallography, revealing an essentially planar –CH=(CN)–CO2H substituent that is almost coplanar with the benzene ring. This structural insight is crucial for understanding the molecule's interactions and fluorescence properties (Yennawar, He, Rumble, & Maroncelli, 2012).

Chemical Reactions and Properties

9-(2-Carboxy-2-cyanovinyl)julolidine participates in various chemical reactions, including binding to proteins like bovine brain calmodulin, which significantly affects its fluorescence properties. This interaction is sensitive to calcium ions, showcasing the compound's potential as a biochemical sensor (Iio, Itakura, Takahashi, & Sawada, 1991).

Physical Properties Analysis

The physical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, such as its solvatochromic behavior in various solvents, have been characterized to understand its potential in applications like supercritical fluid technology. Its fluorescence behavior under different conditions highlights the molecule's sensitivity to environmental changes, making it a valuable tool for probing physical properties at the molecular level (Lemert & Desimone, 1991).

Chemical Properties Analysis

The chemical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, particularly its interaction with various substrates and its role in fluorescence-based sensing, are critical for its application in scientific research. Its ability to bind and report on the conformational changes of proteins through fluorescence intensity changes demonstrates its utility as a chemical probe (Iio et al., 1991).

Aplicaciones Científicas De Investigación

Detección y Diagnóstico

Los rotores moleculares fluorescentes basados en julolidina, como la 9-(2-Carboxi-2-cianovinil)julolidina, han encontrado diversas aplicaciones en varios campos . Sirven principalmente como sondas fluorescentes de activación, mostrando su efectividad en la detección de propiedades ambientales locales como la polaridad, el pH, la viscosidad, el plegamiento de proteínas y el plegamiento erróneo .

Monitoreo de la Polimerización

Estos rotores moleculares se han explorado por su utilidad en la polimerización . Se utilizan comúnmente para medir la viscosidad en las membranas celulares de los liposomas y monitorear los procesos de polimerización .

Detección de Iones Metálicos

Los rotores moleculares basados en julolidina se han utilizado en la detección de iones metálicos . Sus propiedades fluorescentes cambian en presencia de diferentes iones metálicos, lo que los convierte en herramientas efectivas para la detección .

Autoensamblaje y Agregación

Estos rotores moleculares también se han utilizado en el estudio del autoensamblaje y la agregación . Pueden proporcionar información valiosa sobre los procesos de autoensamblaje y agregación molecular .

Detección de Proteínas y Ácidos Nucleicos

La this compound se ha utilizado en la detección de proteínas y ácidos nucleicos . Puede unirse a IgG y Fab, y se utiliza en la preparación de anticuerpos

Mecanismo De Acción

Target of Action

9-(2-Carboxy-2-cyanovinyl)julolidine, also known as CCVJ, is a fluorescent molecular rotor . It primarily targets proteins , specifically IgG and Fab, and can be used in the preparation of antibodies .

Mode of Action

CCVJ interacts with its targets through non-covalent binding . It has large hydrophobic structures that allow it to associate with hydrophobic pockets in proteins in solution . The fluorescence of CCVJ is inversely proportional to its intramolecular rotation, which depends on the immediate microenvironment of the probe .

Biochemical Pathways

Given its use as a fluorescent molecular rotor, it is likely involved in pathways where changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding are important .

Pharmacokinetics

It is known that ccvj is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The result of CCVJ’s action is primarily observed through changes in its fluorescence. The E isomer of CCVJ, which is present in the absence of light, yields a fluorescent behavior, while the Z isomer is a photoproduct with no detectable luminescence . This change in fluorescence can be used to monitor changes in solution and molecular characteristics .

Action Environment

The action of CCVJ is influenced by its immediate microenvironment . The intramolecular rotation of CCVJ, and hence its fluorescence, depends on the immediate microenvironment of the probe . Therefore, factors such as solution and membrane viscosity, as well as the presence of proteins, can influence CCVJ’s action, efficacy, and stability .

Propiedades

IUPAC Name |

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENNHTVELFRHV-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142978-18-5 | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)